

X-ray Crystallographic Analysis of Brominated Hydroxybenzonitrile Isomers: A Comparative Guide

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Compound of Interest

Compound Name: **3-Bromo-5-hydroxybenzonitrile**

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A detailed comparison of the crystal structures of 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile, offering insights into the impact of substituent positioning on molecular packing and intermolecular interactions.

This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives of bromo-hydroxybenzonitrile: 3-Bromo-2-hydroxybenzonitrile and 5-Bromo-2-hydroxybenzonitrile. While data for **3-Bromo-5-hydroxybenzonitrile** was not available, this examination of its isomers offers valuable insights for researchers, scientists, and drug development professionals. The arrangement of atoms in the solid state is crucial for understanding the physicochemical properties and potential biological activity of these compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two isomers, enabling a direct comparison of their crystal structures.

Parameter	3-Bromo-2-hydroxybenzonitrile[1]	5-Bromo-2-hydroxybenzonitrile[2]
Chemical Formula	C ₇ H ₄ BrNO	C ₇ H ₄ BrNO
Molecular Weight	198.02 g/mol	198.01 g/mol
Crystal System	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P-1
a (Å)	13.0171 (7)	3.8422 (3)
b (Å)	3.8488 (2)	8.5166 (7)
c (Å)	13.5989 (7)	21.6507 (18)
α (°)	90	97.074 (1)
β (°)	96.062 (1)	91.991 (1)
γ (°)	90	97.068 (1)
Volume (Å ³)	677.50 (6)	696.83 (10)
Z	4	4
Temperature (K)	Not specified	125
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)	Mo Kα
Key Interactions	Intramolecular O-H...Br contact; Intermolecular O-H...Br/O-H...N hydrogen bonding forming a spiral chain; Offset face-to-face π -stacking interactions.[1]	Intermolecular O-H...N hydrogen bonds linking molecules into a one-dimensional chain.[2]

Experimental Protocols

The methodologies for the synthesis and structural determination are crucial for the reproducibility and validation of these findings.

Synthesis

The synthesis of these compounds can be achieved through various established chemical routes. For instance, 3-Bromo-2-hydroxybenzonitrile can be prepared by the addition of a cyano group to o-bromophenol or through the direct conversion of (E)-3-bromo-2-hydroxybenzaldehyde oxime.^[1] Similarly, 5-Bromo-2-hydroxybenzonitrile can be synthesized by methods including the bromination of o-cyanophenol or the addition of a nitrile group to p-bromophenol.^[2]

Single-Crystal X-ray Diffraction Analysis

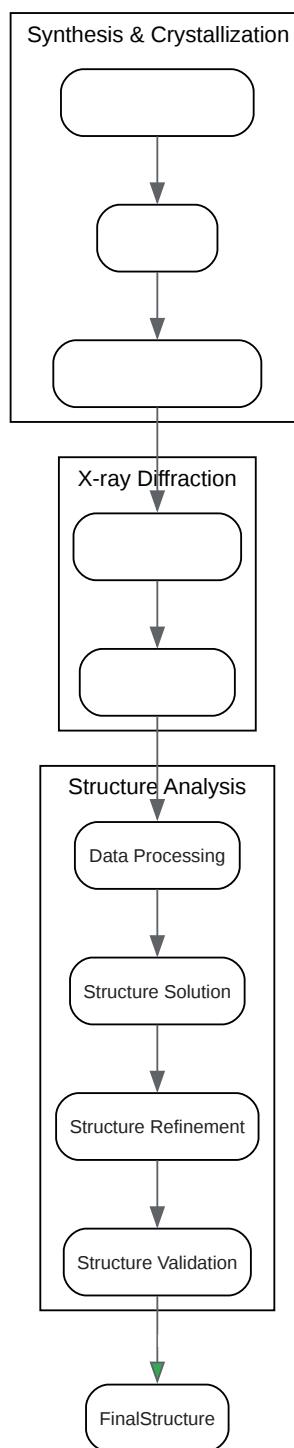
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction patterns are collected on a detector. For 5-Bromo-2-hydroxybenzonitrile, data were collected on a Bruker APEXII CCD diffractometer.^[2]
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F^2 . For 3-Bromo-2-hydroxybenzonitrile, the structure was solved and refined using SHELXL2014.^[1] For 5-Bromo-2-hydroxybenzonitrile, SHELXS97 and SHELXL97 were used for structure solution and refinement, respectively.^[2]

Visualization of Concepts

To further clarify the processes and structures discussed, the following diagrams are provided.

General Workflow for X-ray Crystallographic Analysis

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Caption: General workflow for X-ray crystallographic analysis.

Molecular Structures of Brominated Hydroxybenzonitrile Isomers

3-Bromo-2-hydroxybenzonitrile

C1=CC=C(C(=C1O)Br)C#N

5-Bromo-2-hydroxybenzonitrile

C1=CC(=C(C=C1Br)O)C#N[Click to download full resolution via product page](#)

Caption: Molecular structures of the two isomers.

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